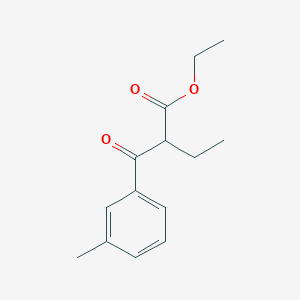![molecular formula C11H10INO3 B1527295 1-[(4-Iodophenyl)carbamoyl]cyclopropane-1-carboxylic acid CAS No. 1247901-32-1](/img/structure/B1527295.png)
1-[(4-Iodophenyl)carbamoyl]cyclopropane-1-carboxylic acid
Vue d'ensemble
Description
“1-[(4-Iodophenyl)carbamoyl]cyclopropane-1-carboxylic acid” is a chemical compound with the CAS Number: 1247901-32-1 . It has a molecular weight of 331.11 . The compound is typically stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 1-[(4-iodoanilino)carbonyl]cyclopropanecarboxylic acid . The InChI code is 1S/C11H10INO3/c12-7-1-3-8(4-2-7)13-9(14)11(5-6-11)10(15)16/h1-4H,5-6H2,(H,13,14)(H,15,16) .Physical And Chemical Properties Analysis
This compound is a white to almost white powder . The compound is stable under normal temperatures and pressures .Applications De Recherche Scientifique
Ethylene Precursor in Plants
1-[(4-Iodophenyl)carbamoyl]cyclopropane-1-carboxylic acid is closely related to 1-aminocyclopropane-1-carboxylic acid (ACC), a known ethylene precursor in plants. Studies have shown that when ACC is administered to plants, it is converted into a nonvolatile metabolite, such as 1-(malonylamino)cyclopropane-1-carboxylic acid, playing a significant role in the natural processes of wilting in plants (Hoffman, Yang, & McKeon, 1982).
Antiproliferative Activity
Compounds structurally related to 1-[(4-Iodophenyl)carbamoyl]cyclopropane-1-carboxylic acid have been synthesized and studied for their antiproliferative activity against cancer cell lines. A study demonstrates the inhibitory activity of similar compounds against various cancer cell lines, indicating the potential for therapeutic applications in oncology (Lu, Zhao, Sun, Ji, Huang, & Ge, 2021).
Carbonic Anhydrase Inhibition
Cyclopropylcarboxylic acids, a group to which 1-[(4-Iodophenyl)carbamoyl]cyclopropane-1-carboxylic acid belongs, have been investigated for their inhibitory effects on carbonic anhydrase isoenzymes. These studies have found significant inhibitory effects, suggesting the potential for medical applications, particularly in targeting certain isoenzymes associated with various diseases (Boztaş, Çetinkaya, Topal, Gülçin, Menzek, Şahin, Tanc, & Supuran, 2015).
Biological Activities of ACC
1-aminocyclopropane-1-carboxylic acid (ACC) and its derivatives, which include 1-[(4-Iodophenyl)carbamoyl]cyclopropane-1-carboxylic acid, have a broad spectrum of biological activities, such as antifungal, antimicrobial, antiviral, and antitumoral effects. This emphasizes the diversity and potential applications of these compounds in various fields of biological research and medicine (Coleman & Hudson, 2016).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its dust, mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Propriétés
IUPAC Name |
1-[(4-iodophenyl)carbamoyl]cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10INO3/c12-7-1-3-8(4-2-7)13-9(14)11(5-6-11)10(15)16/h1-4H,5-6H2,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCDDYSVRQPWCDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)NC2=CC=C(C=C2)I)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10INO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Iodophenyl)carbamoyl]cyclopropane-1-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



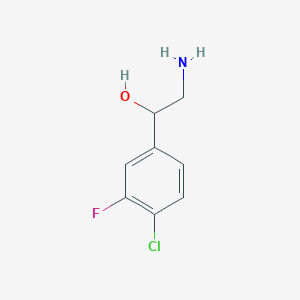
![4-[(2-Methoxyethyl)(methyl)amino]pyridine-2-carboxylic acid](/img/structure/B1527217.png)
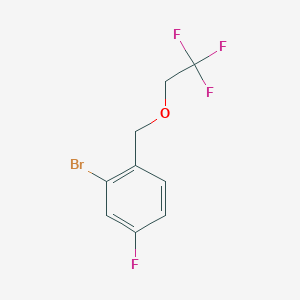
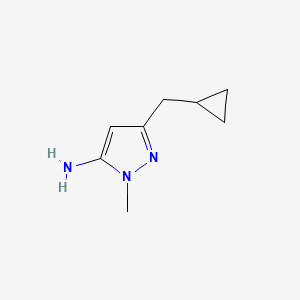
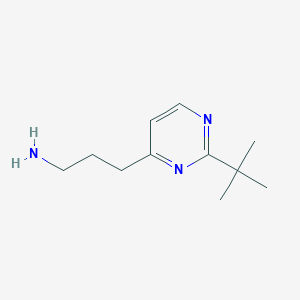
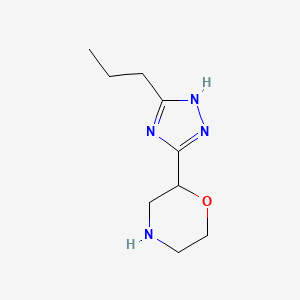

![5-fluoro-1-[2-(3-methylphenoxy)ethyl]-1H-1,3-benzodiazole-2-thiol](/img/structure/B1527226.png)
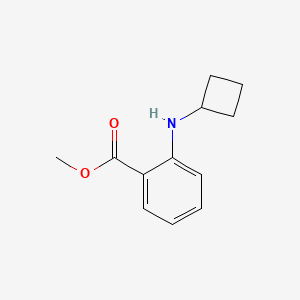
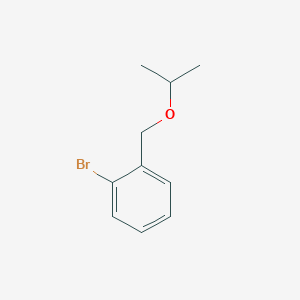
![5-Bromo-2-[(oxolan-3-yl)methoxy]aniline](/img/structure/B1527230.png)


